2-(Cyclopropylmethyl)-3-ethylphenol
Description
2-(Cyclopropylmethyl)-3-ethylphenol is a phenolic compound characterized by a hydroxyl group attached to an aromatic benzene ring substituted with a cyclopropylmethyl group at the 2-position and an ethyl group at the 3-position.
Properties
CAS No. |
1243374-50-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3-ethylphenol |
InChI |
InChI=1S/C12H16O/c1-2-10-4-3-5-12(13)11(10)8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3 |
InChI Key |
AEIBRJPQSXSVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
Key Reaction Sequence
A widely cited approach involves a Grignard reaction followed by cyclopropane functionalization (CN1651379A). The steps include:
- Hydroxy Protection : Para-chlorophenol is protected using tert-butyl groups under acid catalysis (H₂SO₄, iso-butylene, 25–30°C, 15 h).
- Grignard Reaction : The protected phenol reacts with magnesium and oxirane in tetrahydrofuran (THF) to form 4-tert-butoxy phenylethanol.
- Cyclopropane Introduction : Cyclopropylmethyl bromide is coupled to the intermediate under alkaline conditions (NaH, DMF, 60°C, 8 h).
- Deprotection : Acid hydrolysis (HCl, 25–30°C, 2 h) yields the final product.
Table 1: Optimization Data for Grignard Route
| Step | Yield (%) | Purity (GC) | Key Conditions |
|---|---|---|---|
| Hydroxy Protection | 72.2 | 99.2 | H₂SO₄, iso-butylene, 25°C |
| Grignard Reaction | 87.9 | 99.5 | Mg, THF, reflux |
| Cyclopropane Coupling | 92.2 | 99.5 | NaH, DMF, 60°C |
Wittig-Horner Olefination Strategy
Phosphonate Intermediate Utilization
CN102942465B details a route leveraging Horner-Wadsworth-Emmons reactions:
- Phosphonate Synthesis : α-Alkoxy-p-chlorobenzyl phosphonate is prepared via Arbuzov reaction (triethyl phosphite, ZnCl₂, −10°C).
- Olefination : Cyclopropyl methyl ketone reacts with the phosphonate under basic conditions (KOtBu, DMF, 20–25°C, 4 h).
- Hydrolysis : Acidic hydrolysis (HCl, methanol, 4 h) yields 2-(cyclopropylmethyl)-3-ethylphenol.
Table 2: Performance Metrics for Wittig-Horner Route
| Intermediate | Yield (%) | Selectivity (%) |
|---|---|---|
| Phosphonate | 94.8 | >99 |
| Olefination Product | 92.5 | 98.3 |
Reductive Amination Approach
Cyclopropane Functionalization via Amines
A method from PMC5601360 adapts reductive amination for cyclopropane integration:
- Amine Synthesis : 3-Ethylphenol is converted to 3-ethylphenethylamine using NaBH(OAc)₃ in methanol.
- Cyclopropane Coupling : Copper-catalyzed cross-coupling (CuCl, MeMgBr, THF/Et₂O, −20°C) introduces the cyclopropylmethyl group.
- Final Reduction : Hydrogenation (H₂, Pd/C, 1 atm) removes protecting groups.
Key Observations:
- Stoichiometric control of MeMgBr is critical to minimize over-alkylation.
- Low temperatures (−20°C to 0°C) enhance regioselectivity (yield: 68–75%).
Cyclopropanation via Trimethylsulfoxonium Iodide
Direct Ring Formation
EP2644590A1 reports a cyclopropanation strategy:
- Knoevenagel Condensation : 3-Ethylbenzaldehyde reacts with malonic acid (pyridine, piperidine) to form α,β-unsaturated ester.
- Cyclopropanation : Trimethylsulfoxonium iodide (NaH, DMSO, 60°C, 6 h) generates the cyclopropane ring.
- Hydrolysis : Acidic workup (H₂SO₄, MeOH) yields the target phenol.
Table 3: Cyclopropanation Efficiency
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 60°C |
| Yield | 72% |
| Purity (HPLC) | 98.5% |
Comparative Analysis of Methods
Scalability and Cost
- Grignard Route : High yields (>90%) but requires hazardous reagents (Mg, NaH).
- Wittig-Horner : Cost-effective phosphonate intermediates but involves multi-step purification.
- Reductive Amination : Mild conditions but limited scalability due to Cu catalyst costs.
- Cyclopropanation : Efficient ring formation but requires stringent temperature control.
Environmental Impact
- Grignard and Wittig-Horner methods generate halogenated byproducts.
- Reductive amination produces fewer waste streams, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-3-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Cyclopropylmethyl-ethylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(Cyclopropylmethyl)-3-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-3-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in enzymes or receptors, influencing their activity. The cyclopropylmethyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on 2-(Cyclopropylmethyl)-3-ethylphenol is absent in the provided evidence, comparisons can be inferred from structural analogs in the references. Below is a detailed analysis of key structural and functional differences:
Substituent Effects on Physicochemical Properties
- Cyclopropylmethyl vs. Simpler Alkyl Groups: The cyclopropylmethyl group in this compound likely increases lipophilicity compared to compounds with linear alkyl chains (e.g., methyl or ethyl). Similarly, the cyclopropyl group in 2-(Cyclopropylamino)-1-phenylethan-1-ol () may enhance rigidity and interaction with biological targets .
- Ethyl Group Position: The 3-ethyl substituent in the target compound could reduce phenolic acidity compared to unsubstituted phenol. In contrast, the ethyl group in 3-ethylphenol (a simpler analog) lowers the pKa slightly compared to phenol, but this effect might be modulated by the adjacent cyclopropylmethyl group in the target molecule.
Functional Group Comparisons
- Phenols vs. In contrast, phenolic derivatives like this compound are less likely to exhibit acute toxicity but may have bioactivity depending on substituent patterns.
- Amino Alcohols (): Compounds such as 2-(Cyclopropylamino)-1-phenylethan-1-ol (an amino alcohol) share the cyclopropyl motif but differ in functional groups. Amino alcohols often exhibit central nervous system (CNS) activity, whereas phenolic compounds may act as antioxidants or enzyme inhibitors .
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Limitations
- Synthetic Challenges: Cyclopropyl groups, as seen in and , often require specialized reagents (e.g., cyclopropanation agents) for synthesis, which may complicate the production of this compound .
- Regulatory Status: Unlike the Schedule 1A03 phosphonothioate in , phenolic derivatives are generally less restricted but may require evaluation for environmental persistence .
Q & A
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